N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
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Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, an ethoxy-methylphenyl sulfonyl group, and an ethylglycinamide backbone. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction involving 5-bromo-benzo dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Introduction of the Ethoxy-Methylphenyl Sulfonyl Group: This step involves the reaction of ethyl bromoacetate with NaH in DMF at 50°C for 2 hours.
Coupling with the Ethylglycinamide Backbone: The final step involves the coupling of the benzodioxole intermediate with the ethylglycinamide backbone using PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions for 24 hours.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in the presence of a base.
Common Reagents and Conditions
Oxidation: H2O2, NaOH, EtOH/CH2Cl2, 40°C.
Reduction: NaBH4 or LiAlH4 in an appropriate solvent such as THF or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets and pathways. The compound modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity, where it disrupts the cell cycle and induces programmed cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler benzodioxole derivative used in various chemical applications.
N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Another benzodioxole derivative with potential biological activity.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: A compound with a similar benzodioxole moiety but different functional groups.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H24N2O6S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide |
InChI |
InChI=1S/C20H24N2O6S/c1-4-22(29(24,25)16-7-9-17(26-5-2)14(3)10-16)12-20(23)21-15-6-8-18-19(11-15)28-13-27-18/h6-11H,4-5,12-13H2,1-3H3,(H,21,23) |
InChI Key |
VUEZFLYRJCIGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Origin of Product |
United States |
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